7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-(3,4-Dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both thieno and pyrimidine rings in the structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction may involve:
Formation of the thieno ring: This can be achieved through the reaction of a suitable thiophene derivative with a halogenated compound.
Pyrimidine ring formation: This step involves the condensation of the thieno derivative with a pyrimidine precursor, often under acidic or basic conditions.
Introduction of substituents: The 3,4-dimethoxyphenyl and 4-fluorobenzyl groups are introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thieno-pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, thienopyrimidines have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The specific compound may exhibit similar activities due to its structural features.
Medicine
In medicine, compounds like 7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.
Industry
Industrially, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its diverse reactivity makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with cell surface or intracellular receptors, altering signal transduction.
DNA/RNA interaction: Binding to nucleic acids, affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,4-Dimethoxyphenyl)-3-(4-chlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 7-(3,4-Dimethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 7-(3,4-Dimethoxyphenyl)-3-(4-bromobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in the presence of the 4-fluorobenzyl group, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c1-26-17-8-5-14(9-18(17)27-2)16-11-28-20-19(16)23-12-24(21(20)25)10-13-3-6-15(22)7-4-13/h3-9,11-12H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRPLKIZPNJWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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